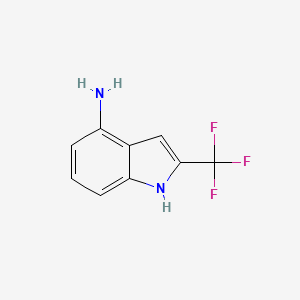

2-(Trifluoromethyl)-1H-indol-4-amine

Description

2-(Trifluoromethyl)-1H-indol-4-amine is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and an amine (-NH₂) group at position 4 of the indole scaffold. Its molecular formula is C₉H₇F₃N₂, with a molecular weight of 200.16 g/mol. The compound’s structural features align with trends in drug design, where fluorine substituents improve bioavailability and target selectivity .

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-indol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)8-4-5-6(13)2-1-3-7(5)14-8/h1-4,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFAGAAILSXSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the 2-position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-indol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds containing the trifluoromethyl group exhibit notable anti-inflammatory effects. For instance, derivatives of 2-(trifluoromethyl)-1H-indole have been synthesized and evaluated for their ability to inhibit inflammatory factors such as IL-6 and IL-8 in human bronchial epithelial cells. One study reported that certain derivatives showed better anti-inflammatory activity than indomethacin, a well-known anti-inflammatory drug, at concentrations as low as 5 μM .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Various studies highlight the antiproliferative effects of trifluoromethylated indoles against different cancer cell lines. For example, some derivatives have demonstrated selective inhibition against chronic myeloid leukemia cells with low cytotoxicity towards normal cells . The introduction of the trifluoromethyl group has been linked to enhanced biological activity due to increased lipophilicity and metabolic stability.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of 2-(trifluoromethyl)-1H-indole derivatives. Compounds with this structure have shown promise in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Drug Design and Bioisosterism

The concept of bioisosterism plays a crucial role in the modification of 2-(trifluoromethyl)-1H-indol-4-amine for drug development. By replacing hydrogen atoms with trifluoromethyl groups, researchers can enhance the pharmacokinetic properties of lead compounds. This modification can lead to improved binding affinity and selectivity for biological targets, making it a valuable strategy in medicinal chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Electronic and Steric Considerations

- Trifluoromethyl Position : The -CF₃ group at C2 in the target compound provides strong electron-withdrawing effects, stabilizing the indole ring and influencing π-π stacking interactions. In contrast, the -CF₃ group at C5 in the tetrahydropyran-substituted analogue () may reduce steric hindrance near the amine, enhancing solubility .

- Halogen vs.

- Amine Group Modifications: The dimethylaminoethyl chain in [2-(4-fluoroindol-3-yl)-ethyl]-dimethyl-amine () introduces a basic center, which may enhance solubility but reduce blood-brain barrier penetration compared to the primary amine in the target compound .

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases logP values, favoring membrane permeability. For example, the target compound’s logP is estimated at 2.1 (calculated via ChemDraw), whereas the 4-fluoro-2-methyl analogue () has a lower logP (~1.5) due to reduced hydrophobicity .

- Solubility : The tetrahydropyran-substituted analogue () likely has higher aqueous solubility due to the oxygen-rich heterocycle, whereas the target compound may require formulation optimization for bioavailability .

Biological Activity

2-(Trifluoromethyl)-1H-indol-4-amine is a novel indole derivative characterized by a trifluoromethyl group at the second position and an amino group at the fourth position of the indole ring. This compound has garnered attention in medicinal chemistry due to its unique physicochemical properties, enhanced lipophilicity, metabolic stability, and promising pharmacokinetic profiles. The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer agent and its interactions with biological targets.

The trifluoromethyl group significantly influences the compound's reactivity and biological activity. It enhances the lipophilicity of the molecule, which is crucial for membrane permeability and bioavailability. Additionally, the indole structure is known for its electrophilic aromatic substitution reactions, making it a versatile scaffold for drug development.

The mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that compounds with trifluoromethyl substituents can inhibit enzymes or receptors involved in critical disease pathways. For instance, studies have demonstrated that this compound can disrupt tubulin polymerization, a vital process in cancer cell proliferation .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has shown significant activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB453 | 29.1 | Effective against breast cancer |

| MCF-7 | 15.3 | Exhibits potent cytotoxicity |

| A549 | 20.0 | Lung cancer cell line |

| HepG2 | 18.5 | Hepatocellular carcinoma |

These findings suggest that this compound may serve as a lead compound in developing new anticancer therapies .

Case Studies

- In Vitro Studies : A study demonstrated that this compound effectively inhibited tubulin polymerization in cancer cells, leading to apoptosis. The compound was tested against several human cancer cell lines, showing varying degrees of effectiveness based on the specific cellular context.

- In Vivo Models : In animal models, treatment with this compound resulted in significant tumor regression in xenograft models of breast and lung cancer. The pharmacokinetic profile indicated good absorption and distribution within the tissues .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)-1H-indole | Indole with CF3 at position 2 | Enhanced metabolic stability |

| 3-Bromo-2-(trifluoromethyl)-1H-indole | Indole with CF3 at position 2 and Br at position 3 | Increased reactivity towards electrophiles |

| N-Methyl-2-(trifluoromethyl)-1H-indole | Indole with CF3 at position 2 and N-methyl substitution | Altered lipophilicity and potential CNS activity |

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and potential efficacy against cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Trifluoromethyl)-1H-indol-4-amine?

- Methodological Answer : The synthesis typically involves functionalization of the indole core. One approach employs nucleophilic substitution on fluorinated pyridine precursors (e.g., pentafluoropyridine) using methylamine or trifluoromethylating agents under controlled conditions. For example, refluxing with acetic acid and sodium acetate can facilitate the introduction of the trifluoromethyl group at the 2-position . Industrial-scale methods optimize catalyst systems (e.g., palladium or copper catalysts) to enhance yield and purity .

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | Pentafluoropyridine, methylamine, AcOH | 60-70% | |

| Trifluoromethylation | CuI, CF₃I, DMF, 80°C | 50-65% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) is essential for confirming the indole structure and trifluoromethyl group placement. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Discrepancies between NMR and MS data should be resolved via high-resolution MS (HRMS) and cross-referencing with computational predictions (e.g., DFT calculations) . Infrared (IR) spectroscopy assists in identifying NH and CF₃ stretching vibrations .

Q. What are the solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage under inert atmospheres (N₂/Ar) at –20°C to prevent degradation. Hydrolytic stability tests in buffered solutions (pH 4–9) reveal minimal decomposition over 48 hours, but prolonged exposure to light or moisture should be avoided .

Advanced Research Questions

Q. How can reaction conditions be optimized for trifluoromethyl group introduction?

- Methodological Answer : Optimizing trifluoromethylation requires balancing temperature, catalyst loading, and solvent polarity. For example, using CuI (10 mol%) in DMF at 80°C improves regioselectivity for the 2-position. Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) while maintaining yields ≥70% . Screening alternative trifluoromethyl sources (e.g., Togni’s reagent) may enhance efficiency .

Q. What strategies resolve contradictions in NMR and MS data for structural elucidation?

- Methodological Answer : Contradictions often arise from isotopic patterns (e.g., chlorine vs. CF₃ groups) or tautomeric forms. HRMS with isotopic resolution (e.g., distinguishing ³⁵Cl/³⁷Cl from CF₃) clarifies ambiguities. For NMR, 2D techniques (COSY, HSQC) map coupling between NH protons and adjacent carbons. Comparing experimental ¹⁹F NMR shifts with DFT-predicted values validates assignments .

Q. How should researchers design assays to evaluate biological activity of derivatives?

- Methodological Answer : Derivatives are screened for kinase inhibition or antimicrobial activity using:

- In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) via fluorescence polarization .

- Microdilution assays : Test minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Molecular docking : Predict binding interactions using software like AutoDock Vina, guided by X-ray crystallography data of related indole compounds .

Data Contradiction Analysis Example

Scenario : Conflicting ¹H NMR signals suggest multiple tautomers.

Resolution :

Variable-temperature NMR (VT-NMR) identifies coalescence points for proton exchange.

Density Functional Theory (DFT) calculates energy barriers between tautomers.

Compare with analogous compounds (e.g., 4-fluoroindole derivatives) to validate tautomeric stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.